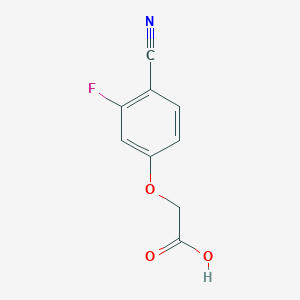

4-Cyano-3-fluorophenoxyacetic acid

Beschreibung

4-Cyano-3-fluorophenoxyacetic acid is a phenoxyacetic acid derivative featuring a cyano (-CN) group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. This compound belongs to a class of aryloxyacetic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and biochemical research. The electron-withdrawing cyano and fluorine substituents likely enhance its reactivity and metabolic stability compared to simpler analogs, making it a candidate for targeted drug design or specialty chemical synthesis.

Eigenschaften

IUPAC Name |

2-(4-cyano-3-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJLOBMJAAAJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626910 | |

| Record name | (4-Cyano-3-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401478-77-1 | |

| Record name | (4-Cyano-3-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenoxyacetic acid typically involves the reaction of 4-cyano-3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of 4-Cyano-3-fluorophenoxyacetic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-3-fluorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom and cyano group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Cyano-3-fluorophenoxyacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Cyano-3-fluorophenoxyacetic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-Cyano-3-fluorophenoxyacetic acid with structurally related phenoxyacetic acid derivatives:

Note: Data for 4-Cyano-3-fluorophenoxyacetic acid are estimated based on structural analogs.

Key Observations:

- Substituent Effects: Cyano vs. Chlorine: The cyano group (-CN) is a stronger electron-withdrawing group than chlorine, which may increase the acidity of the acetic acid moiety and enhance binding to biological targets (e.g., enzymes or receptors). This could improve bioactivity in pesticidal or therapeutic contexts compared to 2-(4-Chloro-3-fluorophenoxy)acetic acid . Fluorine Positioning: The 3-fluoro substituent in the target compound contrasts with 4-fluoro derivatives like 4-Fluorophenylacetic acid. Fluorine’s electronegativity and small size can improve metabolic stability and membrane permeability, but its position influences steric interactions in molecular binding .

Agricultural Uses

- 4-CPA (4-Chlorophenoxyacetic acid) is widely used as a synthetic auxin to promote fruit setting in crops. In contrast, the cyano-fluoro analog may exhibit stronger or more selective herbicidal activity due to its electronegative substituents, though this requires empirical validation .

- 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9) has been explored in biochemical research, suggesting halogenated phenoxyacetic acids are valuable in designing agrochemicals with tailored activity .

Pharmaceutical Potential

- Fluorinated and cyano-containing compounds are prevalent in drug discovery. For example, 4-(Difluoromethoxy)-3-fluorophenylacetic acid is used in pharmaceutical intermediates, highlighting the role of fluorine in improving drug stability . The target compound’s cyano group could similarly enhance interactions with target proteins or enzymes.

Challenges and Limitations

- Solubility: The cyano group’s strong electron-withdrawing nature may reduce aqueous solubility compared to chloro or methoxy analogs, necessitating formulation adjustments for practical applications.

Biologische Aktivität

4-Cyano-3-fluorophenoxyacetic acid (CFPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of CFPA, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

CFPA is characterized by its unique chemical structure, which includes a cyano group and a fluorophenoxy moiety. The molecular formula is , and its structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research into CFPA has revealed several mechanisms through which it exerts its biological effects:

- Inhibition of Protein Synthesis : CFPA has been shown to modulate the activity of eIF2B, a key regulator in the integrated stress response (ISR). By stabilizing eIF2B dimers, CFPA enhances its guanine nucleotide exchange factor (GEF) activity, thereby promoting protein synthesis even under stress conditions .

- Cytotoxic Effects : In various studies, CFPA has demonstrated cytotoxic properties against cancer cell lines. For instance, it has been observed to induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Biological Activity and Case Studies

Several studies have investigated the biological activity of CFPA across different contexts:

- Cytotoxicity in Cancer Cells :

-

Effects on Cellular Signaling :

- Research involving K562 cell lines demonstrated that CFPA could alter the sensitivity of cells to ISRIB, indicating its role in modulating cellular stress responses. The knockdown of specific genes related to eIF2B significantly affected the sensitivity to CFPA, underscoring its mechanism of action .

-

Pharmacological Applications :

- CFPA has been explored for its pharmacological properties, particularly in the context of neurological disorders. Its ability to enhance cognitive functions by modulating protein synthesis pathways suggests potential therapeutic applications in treating conditions associated with impaired protein synthesis .

Data Tables

The following table summarizes key findings from various studies on the biological activity of CFPA:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.